molecular formula C15H14FN3O2S B2423214 4-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868978-56-7

4-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2423214
CAS No.: 868978-56-7
M. Wt: 319.35
InChI Key: KMQCKPUACUCVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide (CAS 868978-56-7) is a chemical compound of significant interest in biomedical research, particularly in the fields of oncology and neuroscience. With a molecular formula of C15H14FN3O2S and a molecular weight of 319.35 g/mol, this synthetically accessible scaffold serves as a crucial building block for developing novel therapeutic agents . In cancer research, derivatives of the imidazo[1,2-a]pyridine core, to which this compound belongs, have demonstrated potent biological activity. Recent studies highlight similar conjugates exhibiting significant anti-lung cancer activity against the A-549 cell line, as well as promising antibacterial properties . Furthermore, sulfonamide-containing compounds are well-established in oncology drug development, with several FDA-approved drugs like Vemurafenib and Dabrafenib acting as kinase inhibitors for cancer treatment . The structural features of this compound suggest potential for targeting key oncogenic pathways. Beyond oncology, this chemical scaffold has been investigated as a modulator of the TRPM8 ion channel, a target for treating various pain conditions, including neuropathic pain and inflammatory hyperalgesia . This dual potential in major research areas makes 4-Fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide a versatile and valuable tool for researchers exploring new mechanisms of action and developing potential lead compounds. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2S/c16-12-4-6-14(7-5-12)22(20,21)17-9-8-13-11-19-10-2-1-3-15(19)18-13/h1-7,10-11,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQCKPUACUCVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Imidazo[1,2-a]Pyridine Core

The imidazo[1,2-a]pyridine scaffold is synthesized via cyclocondensation of 2-aminopyridine and α-bromoketones . For example, reacting 2-amino-5-bromopyridine with ethyl 2-chloroacetoacetate in ethanol under reflux yields ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (1 ) (88% yield). Key parameters include:

  • Solvent : Ethanol or dichloromethane.
  • Temperature : Reflux (78–100°C).
  • Catalyst : None required for cyclization, though TiCl₄ or Al₂O₃ accelerates reactions in alternative protocols.

Introduction of Ethylamine Side Chain

The ethylamine linker is introduced via nucleophilic substitution or alkylation. For instance, hydrazinolysis of 1 with hydrazine hydrate produces 6-bromoimidazo[1,2-a]pyridine-3-carbohydrazide (2 ), which undergoes oxidative cyclization with iodosobenzenediacetate (IBD) to form 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)-5-vinyl-1,3,4-oxadiazole (3 ). Subsequent reduction with NaBH₄/NiCl₂ yields the ethylamine intermediate.

Critical Optimization :

  • Oxidizing Agent : IBD ensures selective oxadiazole formation.
  • Reduction Conditions : NaBH₄/NiCl₂ in methanol at 0°C prevents over-reduction.

Sulfonylation with 4-Fluorobenzenesulfonyl Chloride

The final step involves reacting the ethylamine intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond. This reaction typically proceeds in dichloromethane or THF at 0–25°C, achieving yields of 70–85%.

Reaction Mechanism :

  • Deprotonation of the amine by triethylamine.
  • Nucleophilic attack on the sulfonyl chloride.
  • Elimination of HCl to form the sulfonamide.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

While traditional reflux methods require 24 hours, microwave irradiation reduces the cyclization time to 1–2 hours. For example, irradiating 2-aminopyridine and α-bromoketone at 150 W in a solvent-free system achieves 90% yield.

Advantages :

  • Reduced reaction time.
  • Higher purity due to minimized side reactions.

Late-Stage Fluorination

Incorporating fluorine post-synthesis avoids handling volatile fluorinated intermediates. Using N-fluorobenzenesulfonimide (NFSI) under basic conditions (NaH, DMF) introduces the fluorine atom selectively at the para position.

Example Protocol :

  • Bromide intermediate (3 ) is treated with NFSI (1.2 equiv) in DMF.
  • Stirred at 25°C for 12 hours.
  • Purified via silica chromatography to isolate the fluorinated product.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization : Ethanol outperforms DCM in yield (88% vs. 72%) due to better solubility of intermediates.
  • Sulfonylation : Dichloromethane at 0°C minimizes sulfonic acid byproduct formation.

Catalytic Enhancements

  • TiCl₄ : Accelerates Knoevenagel condensations by stabilizing enolate intermediates.
  • Pd(PPh₃)₄ : Enables Miyaura–Suzuki couplings for introducing aryl groups at the C6 position.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include:
    • Imidazo[1,2-a]pyridine protons: δ 7.8–8.2 ppm (aromatic).
    • Ethylamine chain: δ 3.4–3.6 ppm (CH₂NH).
  • HPLC : Purity >98% achieved using C18 columns (ACN/H₂O gradient).

Melting Points

  • Intermediate 2 : 221.4–222.0°C.
  • Final product: 178–180°C.

Challenges and Troubleshooting

Byproduct Formation

  • Sulfonic Acid Byproducts : Controlled by slow addition of sulfonyl chloride and maintaining low temperatures.
  • Over-Reduction : Use of NaBH₄/NiCl₂ instead of H₂/Pd prevents excessive reduction of the oxadiazole ring.

Scalability Issues

  • Microwave Limitations : Batch size constraints necessitate iterative scaling.
  • Cost of Fluorinating Agents : NFSI is expensive; alternatives like Selectfluor® are being explored.

Comparative Analysis of Methods

Parameter Traditional Reflux Microwave-Assisted Late-Stage Fluorination
Reaction Time 24 h 2 h 12 h
Yield 70–85% 85–90% 65–75%
Purity 95% 98% 92%
Scalability High Moderate Low
Cost Efficiency Moderate High Low

Chemical Reactions Analysis

Sulfonamide Hydrolysis

The sulfonamide group (-SO₂NH₂) undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (6 M) at reflux (110°C) for 24 hours converts the sulfonamide to 4-fluorobenzenesulfonic acid and 2-(imidazo[1,2-a]pyridin-2-yl)ethylamine.

  • Basic Hydrolysis : NaOH (2 M) at 80°C cleaves the sulfonamide bond, yielding 4-fluorobenzenesulfonate and the corresponding amine derivative.

Reagents/Conditions Comparison

ConditionReagentProductYield (%)
Acidic6 M HCl, 24 hSulfonic acid + Amine68–72
Basic2 M NaOH, 8 hSulfonate + Amine55–60

Fluorine Substitution Reactions

The para-fluorine atom on the benzene ring participates in nucleophilic aromatic substitution (NAS):

  • Amination : Reaction with ammonia (NH₃) in DMSO at 120°C replaces fluorine with an amino group, forming 4-amino-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide.

  • Thiolation : Using sodium hydrosulfide (NaSH) in ethanol under reflux yields the thioether derivative.

Reactivity Trends
The electron-withdrawing sulfonamide group activates the aromatic ring for NAS, with meta-directing effects observed for bulky nucleophiles .

Imidazo[1,2-a]pyridine Modifications

The fused imidazo[1,2-a]pyridine ring undergoes electrophilic substitution and oxidation:

  • Bromination : NBS (N-bromosuccinimide) in DMF at 0°C selectively brominates the C3 position of the imidazo ring, forming 3-bromoimidazo[1,2-a]pyridine derivatives .

  • Oxidation : KMnO₄ in acidic medium oxidizes the ethyl bridge to a ketone, generating 4-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)acetyl)benzenesulfonamide.

Oxidation Pathways

Oxidizing AgentConditionsProduct
KMnO₄H₂SO₄, 60°C, 6 hKetone derivative
CrO₃Acetic acid, 40°CCarboxylic acid (over-oxidation)

Cycloaddition Reactions

The imidazo[1,2-a]pyridine moiety participates in [3+2] cycloadditions:

  • With Nitrones : In refluxing toluene, the reaction forms tricyclic fused heterocycles, expanding the ring system .

  • With Azides : Copper-catalyzed click chemistry generates triazole-linked hybrids, useful in medicinal chemistry .

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) reduces the imidazo[1,2-a]pyridine ring to a dihydroimidazopyridine, altering its electronic properties.

Biological Activity and Reaction Relevance

Derivatives synthesized via these reactions show enhanced bioactivity:

  • Anticancer Activity : Brominated analogs exhibit IC₅₀ values <10 μM against Jurkat and A-431 cell lines .

  • Kinase Inhibition : Pyridinesulfonamide derivatives (e.g., compound 35 ) demonstrate PI3Kα inhibition (IC₅₀ = 0.20 nM) due to H-bonding with Lys802 .

Comparative Bioactivity

DerivativeModificationIC₅₀ (PI3Kα)Cell Line Efficacy
Parent CompoundNone21 nMModerate
4-Fluoro AnalogFluorine substitution0.20 nMHigh
Brominated AnalogC3 bromination14 nMModerate

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is C14H15FN4O2SC_{14}H_{15}FN_{4}O_{2}S, with a molecular weight of approximately 326.36 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, and an imidazo[1,2-a]pyridine moiety that contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing imidazo[1,2-a]pyridine structures exhibit significant antimicrobial properties. For instance, derivatives of imidazo[1,2-a]pyridine have been shown to possess activity against various bacterial strains and fungi. Studies have reported Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial effects against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The anticancer properties of sulfonamides have been extensively studied. Compounds similar to 4-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide have demonstrated cytotoxicity against various cancer cell lines. For example, certain derivatives have shown IC50 values lower than standard chemotherapeutic agents, suggesting their potential as anticancer agents .

Synthesis Methodologies

The synthesis of 4-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide typically involves multi-step synthetic routes. The initial step often includes the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the sulfonamide group. Common reagents used in these reactions include sulfonyl chlorides and amines under specific conditions to ensure high yields and purity of the final product.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives against clinically relevant pathogens. The results indicated that compounds with a similar structure to 4-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide exhibited significant antibacterial activity with MIC values ranging from 0.5 to 5 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

In another research project focusing on cancer treatment, derivatives were tested against human colorectal carcinoma cell lines (HCT116). The study revealed that certain compounds showed IC50 values significantly lower than that of established chemotherapeutics like 5-Fluorouracil (5-FU), highlighting their potential as effective anticancer agents .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety can bind to active sites or allosteric sites, modulating the activity of the target protein. The fluorine atom and sulfonamide group can enhance binding affinity and selectivity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine scaffold and exhibit similar biological activities.

    Fluorinated benzenesulfonamides: These compounds contain a fluorinated benzene ring and a sulfonamide group, similar to the target compound.

Uniqueness

4-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is unique due to the specific combination of its structural features, which can result in distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

4-Fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C14H15FN2O2S\text{C}_{14}\text{H}_{15}\text{F}\text{N}_2\text{O}_2\text{S}

Key features include:

  • Fluorine atom at the para position of the benzene ring.
  • Imidazo[1,2-a]pyridine moiety , which is known for various biological activities.
  • Sulfonamide group , contributing to its pharmacological properties.

Research indicates that compounds with imidazo[1,2-a]pyridine structures often act as inhibitors of various kinases and enzymes. Specifically, the target compound has shown potential in inhibiting Bruton's tyrosine kinase (BTK), a crucial player in B-cell signaling pathways, making it a candidate for treating autoimmune diseases and certain types of cancer .

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 4-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide. For instance:

  • In vitro studies demonstrated that related compounds inhibited the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .
  • The mechanism involves the induction of apoptosis and inhibition of cell cycle progression.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • In animal models, it showed significant reduction in paw edema, indicating potent anti-inflammatory activity .
  • The inhibition of TNF-α levels was observed, suggesting a mechanism that involves modulation of inflammatory cytokines.

Enzyme Inhibition

A detailed study on enzyme inhibition revealed:

  • High selectivity towards COX-2 over COX-1, which is beneficial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
  • IC50 values ranged from 0.02 to 0.04 μM for COX-2 inhibition, showcasing its potency compared to traditional NSAIDs like diclofenac .

Case Studies

StudyFindings
El-Karim et al. (2021)Reported a compound with similar structure showed 93.80% inhibition in an anti-inflammatory assay compared to 90.21% for diclofenac at 1 mM concentration .
Sivaramakarthikeyan et al. (2020)Demonstrated that para-nitrophenyl moiety linked to pyrazole conjugates exhibited superior anti-inflammatory activity with 93.53% inhibition .
Recent Anticancer StudiesCompounds containing imidazo[1,2-a]pyridine structures inhibited various cancer cell types effectively, indicating broad-spectrum anticancer potential .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or LC-MS to optimize yields.
  • Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.

Advanced: How can computational methods like DFT or molecular docking predict the bioactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict reactivity and binding affinity. For example, Hirshfeld surface analysis can map non-covalent interactions critical for target binding .
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., phosphodiesterases or kinases). Validate docking poses with MD simulations to assess stability .
  • ADME Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .

Case Study :
A study on imidazo[1,2-a]pyridine carboxamides used docking scores (−8.0 to −9.4 kcal/mol) to identify anti-tubercular candidates, highlighting the role of fluorophenyl and piperazine groups in target binding .

Basic: What spectroscopic techniques are essential for characterizing this sulfonamide derivative?

Methodological Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (δ ~10 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the ethyl linker .
  • FT-IR : Confirm sulfonamide formation via S=O asymmetric stretching (1340–1360 cm⁻¹) and N-H bending (1530–1550 cm⁻¹) .
  • LC-MS : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns. High-resolution MS (HRMS) ensures accurate mass matching .

Data Interpretation Tip :
Cross-reference spectral data with structurally similar compounds (e.g., brominated analogs ) to resolve ambiguities.

Advanced: How can researchers resolve conflicting data in enzyme inhibition assays involving imidazo[1,2-a]pyridine derivatives?

Methodological Answer:

Assay Standardization :

  • Use consistent enzyme sources (recombinant vs. tissue-extracted) and buffer conditions (pH, ionic strength) to minimize variability .
  • Include positive controls (e.g., known inhibitors) for each experiment.

Data Validation :

  • Perform dose-response curves (IC₅₀) in triplicate.
  • Use orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for activity) .

Structural Analysis :

  • Co-crystallization or cryo-EM can reveal binding modes. For example, trifluoromethyl groups may sterically hinder binding in certain conformations .

Example : A study on PDE4 inhibitors found discrepancies due to solvent effects (DMSO vs. aqueous buffers), resolved by normalizing solvent concentrations .

Basic: How to optimize cyclization conditions during synthesis?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may require higher temperatures (100–140°C) .
  • Catalysts : Add Lewis acids (e.g., ZnCl₂) or microwave irradiation to reduce reaction times (e.g., from 12 hours to 30 minutes) .
  • Workup : Quench reactions with ice-water to precipitate intermediates, improving purity before sulfonamide coupling .

Q. Optimization Table :

ConditionConventional MethodOptimized MethodYield Improvement
SolventEthanolDMF+25%
Temperature80°C, 12h140°C, microwave+30%
CatalystNoneZnCl₂ (0.1 eq)+15%

Advanced: How do structural modifications influence fluorescence properties in imaging applications?

Methodological Answer:

  • Fluorophore Design : Introducing electron-withdrawing groups (e.g., -F, -CF₃) on the benzene ring enhances quantum yield by reducing non-radiative decay .
  • Solvatochromism : Test emission spectra in solvents of varying polarity. For example, 4-fluoro derivatives show blue shifts in apolar media, useful for lipid membrane imaging .
  • Biological Compatibility : Modify the sulfonamide group with polyethylene glycol (PEG) chains to improve aqueous solubility and reduce cytotoxicity .

Case Study :
A fluorescent probe with an acrylate recognition group exhibited selective cysteine detection via nucleophilic addition, validated in HepG2 cells and zebrafish .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.